molecular formula C39H39N3O8 B12288310 N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine

Cat. No.: B12288310
M. Wt: 677.7 g/mol
InChI Key: BUUDDUQHVVDKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These modified nucleosides are crucial in various biochemical and pharmaceutical applications, including antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside. The dimethoxytrityl (DMT) group is commonly used for this purpose. The benzoyl group is then introduced to protect the amino group. The methylation of the 2’-hydroxyl group is achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure efficiency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups into the nucleoside .

Scientific Research Applications

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves its incorporation into oligonucleotides. The compound can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N4-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxycytidine
  • N4-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxycytidine

Uniqueness

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. The presence of the methyl group at the 2’-position and the benzoyl group at the N4-position provides additional protection and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O8/c1-25-23-42(38(45)41-35(25)40-36(44)26-11-7-5-8-12-26)37-34(48-4)33(43)32(50-37)24-49-39(27-13-9-6-10-14-27,28-15-19-30(46-2)20-16-28)29-17-21-31(47-3)22-18-29/h5-23,32-34,37,43H,24H2,1-4H3,(H,40,41,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDDUQHVVDKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.